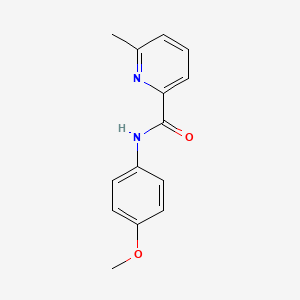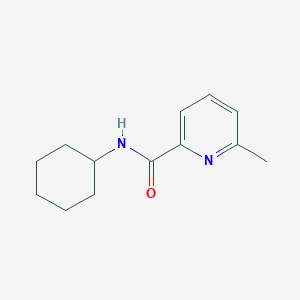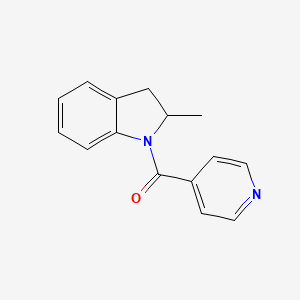
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MMPC belongs to the class of pyridine carboxamides and is known to exhibit various biological activities.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. It has also been found to inhibit the activity of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain. This compound has been shown to reduce oxidative stress and lipid peroxidation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under normal laboratory conditions. However, there are also some limitations to its use in lab experiments. This compound may exhibit low solubility in aqueous solutions, which may limit its use in certain types of experiments. Additionally, this compound may exhibit low bioavailability, which may limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties such as increased bioavailability and potency. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
Méthodes De Synthèse
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide can be synthesized by reacting 2-chloro-6-methylpyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified by recrystallization using a suitable solvent such as ethanol.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-3-5-13(15-10)14(17)16-11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCPKSNBSBUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)



![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)

![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)

